1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose

Nucleoside synthesis Glycosylation stereoselectivity HCV antivirals

Researchers and procurement managers face inconsistent β/α anomeric ratios that inflate purification costs and delay nucleoside projects. 1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose (CAS 30361-19-4) eliminates this bottleneck as a fully protected, stereodefined glycosyl donor. • Delivers >99:1 β/α selectivity and >99:1 N9/N7 regioselectivity in Vorbrüggen coupling, directly reducing downstream impurity burden and meeting ICH Q3A requirements. • Validated scalable route from D-fructose: Red-Al reduction (96.2% yield) and benzoylation (75.8% yield) provide kilogram-scale supply security. • Functions as the immediate precursor to sofosbuvir and other 2′-C-methyl nucleoside phosphoramidites, accelerating antiviral and oligonucleotide research.

Molecular Formula C34H28O9
Molecular Weight 580.6 g/mol
CAS No. 30361-19-4
Cat. No. B1589143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose
CAS30361-19-4
Molecular FormulaC34H28O9
Molecular Weight580.6 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33?,34-/m1/s1
InChIKeyQJZSLTLDMBDKOU-OSVDXEOTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose: C2-Branched Sugar Synthon


1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose (CAS 30361-19-4) is a fully benzoylated C2-methyl-branched D-ribofuranose derivative. This compound belongs to a class of protected carbohydrate synthons essential for the construction of 2′-C-methyl nucleosides, a key structural motif in antiviral therapeutics. The molecule features four benzoyl ester protecting groups and a stereodefined 2-C-methyl substituent on the ribose scaffold. Its physicochemical properties include a molecular weight of 580.59 g/mol, a melting point of 154-155 °C, and a density of 1.34 g/cm³ . The compound is commercially available with purities typically ≥97% by HPLC and serves as a direct precursor to clinically significant nucleoside analogs, including the anti-hepatitis C virus (HCV) drug sofosbuvir .

1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose: Why Substitution Fails


Interchanging 1,2,3,5-tetra-O-benzoyl-2C-methyl-D-ribofuranose with structurally similar 2-C-methyl ribofuranose derivatives leads to divergent synthetic outcomes in stereoselectivity, regioselectivity, and overall yield. The specific pattern of benzoyl protection at all four hydroxyl positions is non-negotiable for achieving high β/α anomeric ratios (>99:1) during Vorbrüggen glycosylation, a key step in nucleoside synthesis [1]. Substitution with tri-O-benzoyl or acetyl-protected analogs introduces free hydroxyl groups that drastically alter reactivity and stereocontrol. Furthermore, the 2-C-methyl branching confers resistance to adenosine deaminase in the final nucleoside product, a property absent in unsubstituted ribose derivatives [2]. The quantitative evidence presented below delineates the exact performance differences that govern selection decisions in pharmaceutical intermediate procurement and nucleoside analogue research.

1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose: Performance Evidence


Stereoselective Guanosine Nucleoside Synthesis

In a direct head-to-head comparison within the same synthetic methodology, the use of 1,2,3,5-tetra-O-benzoyl-2-C-β-methyl-D-ribofuranose (target compound) as the glycosyl donor for N2-acetylguanine coupling provided dramatically improved stereoselectivity (β/α > 99:1) and regioselectivity (N9/N7 > 99:1) compared to the analogous coupling with unsubstituted guanosine synthesis (β/α = 99:1, N9/N7 = 97:3) [1]. The target compound enabled a 78% overall two-step yield to 2′-C-β-methylguanosine, whereas the unsubstituted classic synthesis under identical conditions gave lower regioselectivity [1].

Nucleoside synthesis Glycosylation stereoselectivity HCV antivirals

Optimized Benzoylation Step

During the synthesis of the target compound, the final benzoylation step from 2,3,5-tri-O-benzoyl-2-C-methyl-β-D-ribofuranose to the tetra-O-benzoyl derivative was optimized through single-factor experiments. Using triethylamine as the acid-binding agent achieved a 75.84% yield for this acylation, while the preceding reduction step using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) on the tri-O-benzoyl intermediate reached a 96.20% yield [1]. This demonstrates that the tetra-benzoyl protected form can be accessed efficiently from its tri-protected precursor, a conversion not feasible with less protected analogs.

Carbohydrate protection Acylation optimization Process chemistry

Adenosine Deaminase Resistance

The 2-C-methyl branching present in the ribose scaffold of nucleosides derived from the target compound imparts a critical biological advantage: resistance to deamination by adenosine deaminase. In direct enzyme assays, 2′-C-methyladenosine exhibited a deamination rate approximately 1/10th that of adenosine under identical conditions (complete deamination of adenosine in 2.5 min vs. markedly slower rate for 2′-C-methyladenosine) [1]. 3′-C-Methyladenosine was even more resistant, showing no measurable deamination over 10 min [1].

Enzyme resistance Nucleoside metabolism Drug design

Red-Al Reduction Performance

In the synthesis of the target compound, the reduction of 2,3,5-tri-O-benzoyl-2-C-methyl-β-D-ribofuranose was systematically compared across three hydride reagents: LiAlH4, NaBH4, and Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride). Red-Al provided a 96.20% yield, significantly outperforming the alternatives [1]. The overall four-step synthesis from D-fructose proceeded with a 10.6% cumulative yield [1].

Carbonyl reduction Process optimization Sugar chemistry

Diastereoselectivity in Deoxynucleoside Synthesis

Using the target compound as the starting material, the synthesis of 2′-deoxy-2′-C-β-methylcytidine phosphoramidite proceeds in 46% overall yield [1]. In contrast, an alternative approach using catalytic hydrogenation of a 2′-methylene nucleoside suffers from weak diastereoselectivity (β/R ratio only 3:1; diastereomeric excess 50%) and requires six steps to achieve a mere 20% overall yield [1]. The target compound-based route thus offers both superior stereocontrol and higher overall efficiency.

Deoxynucleoside synthesis Diastereoselectivity Phosphoramidite chemistry

Anomeric Purity by Melting Point

The β-anomer of the target compound (CAS 15397-15-6) exhibits a melting point range of 147°C to 163°C as reported by Thermo Scientific Alfa Aesar , whereas the material registered under CAS 30361-19-4 (unspecified stereochemistry or mixed anomers) displays a sharper melting point of 154-155°C . This discrepancy underscores the importance of anomeric purity in procurement: the β-anomer is the desired form for stereoselective nucleoside coupling, and its broader melting range may reflect subtle differences in crystalline form or purity compared to the stereochemically undefined material.

Anomeric purity Quality control Solid-state characterization

1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose: Key Applications


Sofosbuvir API Manufacturing

This compound is the direct glycosyl donor for the synthesis of sofosbuvir, a blockbuster HCV NS5B polymerase inhibitor. The high β/α stereoselectivity (>99:1) and N9/N7 regioselectivity (>99:1) achieved in Vorbrüggen coupling with purine bases [1] ensures minimal impurity formation, reducing downstream purification burden and meeting ICH Q3A guidelines for pharmaceutical impurities. Its use is mandated in patented routes to 2′-C-methyl nucleosides .

Oligonucleotide Synthesis for RNA Therapeutics

The compound serves as the starting material for preparing 2′-C-methyl nucleoside phosphoramidites, which are incorporated into oligonucleotides to confer nuclease resistance and enhance binding affinity. The 46% overall yield route to 2′-deoxy-2′-C-β-methylcytidine phosphoramidite [2] enables cost-effective access to these specialized building blocks for antisense oligonucleotides, siRNA, and CRISPR guide RNA modifications.

Biochemical Research on Branched Nucleosides

The 2-C-methyl group imparts resistance to adenosine deaminase, with deamination rates ~10-fold slower than adenosine [3]. This property makes derived nucleosides valuable probes for studying RNA polymerase fidelity, ribozyme catalysis, and nucleotide metabolism pathways. The tetra-O-benzoyl protecting group strategy allows facile functionalization at the 1-position while maintaining the integrity of the 2-C-methyl branch.

Process Scale-Up of 2-C-Methyl Ribose Derivatives

The optimized reduction step using Red-Al (96.20% yield) and benzoylation using triethylamine (75.84% yield) [4] provide a validated, scalable route from D-fructose. This data enables process chemists to confidently design kilo-lab and pilot-plant campaigns for this key intermediate, with established reagents and conditions that minimize byproduct formation and maximize throughput.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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